molecular formula C17H22FNO4 B1444368 (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid CAS No. 951167-03-6

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

Cat. No. B1444368
M. Wt: 323.4 g/mol
InChI Key: GJOKRYFZGOEKMG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, also known as TBFPPC, is an organic compound composed of a tert-butoxycarbonyl group, a 4-fluorophenyl group, and a piperidine-3-carboxylic acid group. This compound is widely used in organic synthesis, biochemistry and pharmacology. It is a versatile building block in organic synthesis due to its ability to form a variety of different compounds, and its ability to be used in a variety of reactions. TBFPPC has been used in the synthesis of many drugs, including those used for the treatment of cancer, HIV and other diseases.

Scientific Research Applications

Fluorine-Substituted tert-Butyloxycarbonyl Group

  • The fluorine-substituted tert-butoxycarbonyl group was identified as a crucial component in the design of novel (4-piperidinyl)-piperazine derivatives, acting as ACC1/2 non-selective inhibitors. These compounds, particularly one named as an advanced analog, exhibited potent inhibitory activities in enzyme-assay and cell-based assays, showing potential in reducing hepatic de novo fatty acid synthesis in rats upon oral administration (Chonan et al., 2011).

Asymmetric Synthesis

  • The compound has been used in asymmetric synthesis, indicating its utility as a building block for creating complex molecular structures. For instance, a key intermediate for synthesizing a potent protein kinase inhibitor, CP-690550, was prepared via an asymmetric approach, suggesting potential industrial applications due to the mild conditions and high yields obtained during the synthesis (Hao et al., 2011).

Synthesis of Orthogonally Protected Amino Acids

  • Research has explored methods for synthesizing orthogonally protected amino acids, useful for creating edeine analogs. The synthesis involved differently N-protected (S)-2,3-diaminopropanoic acid, highlighting the versatility of such compounds in synthesizing biologically relevant molecules (Czajgucki et al., 2003).

properties

IUPAC Name

(3R,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOKRYFZGOEKMG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730772
Record name (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

CAS RN

951167-03-6
Record name (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
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(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
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